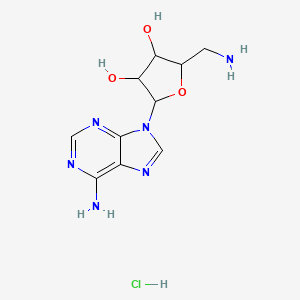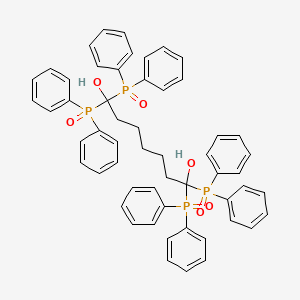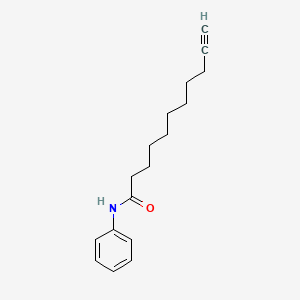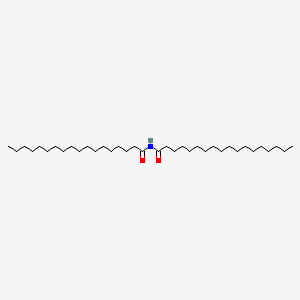
5'-Amino-5'-deoxyadenosine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Amino-5’-deoxyadenosine hydrochloride is a purine nucleoside analog with significant biological activity. This compound is known for its role as an adenosine kinase inhibitor, which makes it valuable in various scientific research applications, particularly in the fields of oncology and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Amino-5’-deoxyadenosine hydrochloride typically involves the modification of adenosine. One common method includes the substitution of the 5’-hydroxy group of adenosine with an amino group. This can be achieved through a series of chemical reactions involving reagents such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) and other coupling agents .
Industrial Production Methods: Industrial production of 5’-Amino-5’-deoxyadenosine hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include crystallization or lyophilization to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions: 5’-Amino-5’-deoxyadenosine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of reduced amine derivatives .
Scientific Research Applications
5’-Amino-5’-deoxyadenosine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an adenosine kinase inhibitor, making it useful in studies related to cellular metabolism and signaling.
Medicine: Investigated for its potential anticancer properties due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery .
Mechanism of Action
The primary mechanism of action of 5’-Amino-5’-deoxyadenosine hydrochloride involves the inhibition of adenosine kinase. This enzyme plays a crucial role in regulating the intracellular and extracellular levels of adenosine. By inhibiting adenosine kinase, the compound increases the concentration of adenosine, which can lead to various physiological effects, including the inhibition of DNA synthesis and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5’-Deoxyadenosine: Lacks the amino group at the 5’ position.
5’-Iodotubercidin: Contains an iodine atom at the 5’ position instead of an amino group.
5’-Deoxy-5’-iodotubercidin: Similar to 5’-iodotubercidin but lacks the hydroxyl group at the 5’ position.
Uniqueness: 5’-Amino-5’-deoxyadenosine hydrochloride is unique due to its specific inhibition of adenosine kinase and its ability to induce apoptosis in cancer cells. This makes it particularly valuable in cancer research and drug development .
Properties
CAS No. |
4137-54-6 |
|---|---|
Molecular Formula |
C10H15ClN6O3 |
Molecular Weight |
302.72 g/mol |
IUPAC Name |
2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C10H14N6O3.ClH/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16;/h2-4,6-7,10,17-18H,1,11H2,(H2,12,13,14);1H |
InChI Key |
WPCMUJNSKWWFSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-6,6-dimethyl-5-[(2-methylphenyl)carbamoyl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B14128883.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128895.png)



![6-({4-chloro-N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanyl}amino)hexanoic acid](/img/structure/B14128904.png)







